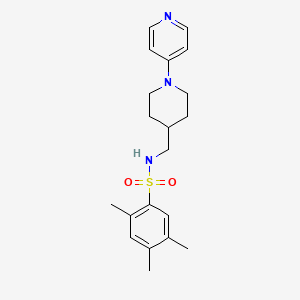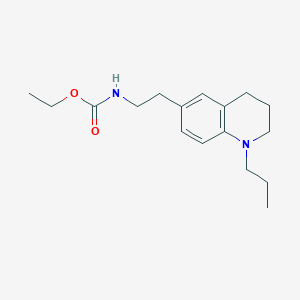
Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a chemical compound used in scientific research. It belongs to the class of organic compounds known as phenylquinolines . These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group . It possesses diverse applications ranging from pharmaceutical studies to drug discovery due to its unique molecular structure and properties.
Synthesis Analysis
The synthesis of similar compounds involves a reaction process followed by thin layer chromatography (TLC). After the reaction is complete, a sufficient amount of water is added to the reaction mixture, which is then basified with a 10% NaOH solution. This is followed by extraction with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The InChI code for a similar compound, N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)-, is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.41 . The InChI code for a similar compound, N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)-, is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 .Applications De Recherche Scientifique
Ethyl Carbamate in Alcoholic Beverages and Risk Assessment
Research has been conducted on the presence of ethyl carbamate in alcoholic beverages and its implications for health risk assessments. Ethyl carbamate, a known carcinogen, is mostly found in fermented foods and alcoholic beverages. Studies in Korea have estimated the EC content in various alcoholic beverages and assessed the risk of EC exposure using the margin of exposure (MOE) approach and cancer risk assessment. These studies are crucial for understanding the potential health risks associated with the consumption of alcoholic beverages containing EC and for developing strategies to mitigate these risks (Jung et al., 2021).
Phase I and Pharmacokinetic Study of Ecteinascidin 743
Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, demonstrates the chemical versatility and potential therapeutic applications of tetrahydroquinoline derivatives. ET-743 binds covalently to DNA, and its chemosensitivity in cancer cells is enhanced by prolonged exposure. A Phase I study has explored its safety, toxicity, and pharmacokinetics, providing insights into the therapeutic potential of similar compounds (Ryan et al., 2001).
Ethyl Carbamate in Retail Market Condiments and Dietary Exposure
Another study focused on the presence of ethyl carbamate in fermented soybean-based condiments, a significant part of the Korean diet. The research aimed to estimate the dietary intake of EC from these condiments and assess the associated health risks. This study illustrates the importance of monitoring and assessing the levels of potentially harmful compounds in food products to ensure public health safety (Kim et al., 2021).
Propriétés
IUPAC Name |
ethyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-11-19-12-5-6-15-13-14(7-8-16(15)19)9-10-18-17(20)21-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPZVFZNZIWSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


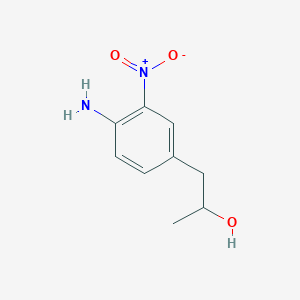
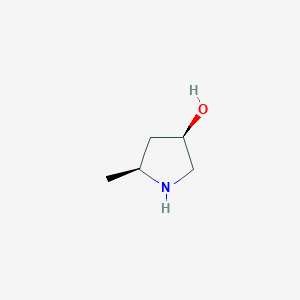

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2372998.png)
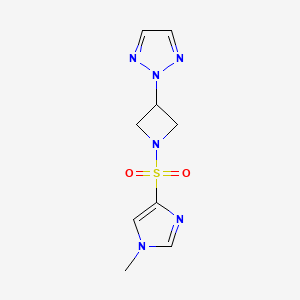
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)

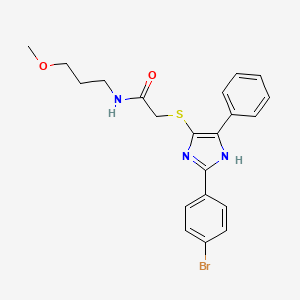
![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
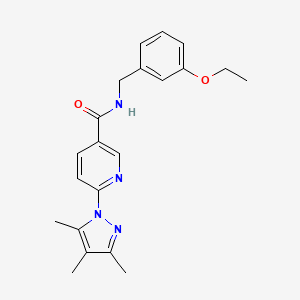
![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)
![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)
